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Cat. No.: B1663434 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Pellidol, chemically known as diacetylaminoazotoluene or Diacetazotol, is an azo dye that has

been investigated for its biological activities.[1][2][3] This technical guide provides a

comprehensive overview of its chemical properties, including physicochemical data, and delves

into its known mechanism of action related to the inhibition of cytochrome P450 enzymes. The

information presented herein is intended to support research and development efforts in

pharmacology and toxicology.

Chemical and Physical Properties
Pellidol is a synthetic organic compound characterized by the presence of an azo group (-

N=N-) linking two substituted toluene rings.[1] Its identity is well-established with a specific CAS

Registry Number and a defined molecular structure.

Table 1: Physicochemical Properties of Pellidol (Diacetylaminoazotoluene)
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Property Value Source

IUPAC Name

N-Acetyl-N-[2-methyl-4-[(2-

methylphenyl)azo]phenyl]aceta

mide

[1]

Synonyms

Diacetazotol, 4-

diacetylaminoazotoluene,

Dermagan, Dimazon

[1][3]

CAS Number 83-63-6 [1]

Molecular Formula C₁₈H₁₉N₃O₂ [1]

Molecular Weight 309.36 g/mol [1]

Appearance
Yellowish-red powder or brick-

red needles/stout, red prisms
[1]

Melting Point
65 °C or 74-76 °C (two

modifications)
[1]

Solubility

Insoluble in water; Soluble in

alcohol, benzene, chloroform,

ether, acetone, fixed oils, fats,

and petrolatum.

[1]

Calculated logP 3.6

pKa

Experimental data not readily

available in the literature.

Prediction is complex due to

multiple potential ionization

sites.

Biological Activity and Mechanism of Action
Pellidol has been identified as an inhibitor of dioxin-induced ethoxyresorufin-O-deethylase

(EROD) activity, with a reported half-maximal inhibitory concentration (IC50) of 75 ± 4 nM.

EROD activity is a common biomarker for the induction of cytochrome P450 1A1 (CYP1A1), an
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enzyme involved in the metabolism of xenobiotics. The induction of CYP1A1 by dioxin-like

compounds is mediated through the aryl hydrocarbon receptor (AhR) signaling pathway.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
and Inhibition
The canonical AhR signaling pathway is initiated by the binding of a ligand, such as 2,3,7,8-

tetrachlorodibenzo-p-dioxin (TCDD), to the cytosolic AhR complex. This complex also includes

heat shock protein 90 (HSP90), X-associated protein 2 (XAP2), and p23. Ligand binding

induces a conformational change, leading to the translocation of the AhR-ligand complex into

the nucleus. In the nucleus, AhR dissociates from its chaperone proteins and heterodimerizes

with the AhR nuclear translocator (ARNT). This AhR/ARNT heterodimer then binds to specific

DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of

target genes, including CYP1A1, thereby initiating their transcription and subsequent

translation into functional enzymes.

Pellidol's inhibitory effect on dioxin-induced EROD activity suggests that it interferes with this

pathway. While the precise mechanism of inhibition by Pellidol is not fully elucidated in the

available literature, it could potentially act as an antagonist by binding to the AhR without

initiating the downstream transcriptional activation, or it could directly inhibit the enzymatic

activity of CYP1A1.
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Figure 1: Proposed mechanism of Pellidol's inhibition of dioxin-induced EROD activity.

Experimental Protocols
The following sections detail generalized experimental protocols for determining key chemical

properties and biological activity of compounds like Pellidol.

Determination of Octanol-Water Partition Coefficient
(logP)
The Shake Flask method is a classical approach for the experimental determination of logP.

Methodology:

Preparation of Phases: Prepare a phosphate buffer at a physiologically relevant pH (e.g.,

7.4). Saturate the buffer with n-octanol and, separately, saturate n-octanol with the buffer.

Allow the phases to separate completely.

Sample Preparation: Accurately weigh a small amount of Pellidol and dissolve it in a known

volume of either the n-octanol-saturated buffer or the buffer-saturated n-octanol.

Partitioning: Combine equal volumes of the Pellidol solution and the corresponding empty

solvent (either buffer-saturated n-octanol or n-octanol-saturated buffer) in a flask.

Equilibration: Shake the flask for a sufficient amount of time (e.g., 24 hours) at a constant

temperature to ensure equilibrium is reached.

Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and

organic phases.

Quantification: Carefully withdraw an aliquot from each phase and determine the

concentration of Pellidol using a suitable analytical method, such as UV-Vis

spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of

Pellidol in the n-octanol phase to its concentration in the aqueous phase. The logP is the

base-10 logarithm of P.
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Figure 2: Workflow for the determination of logP via the Shake Flask method.
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Ethoxyresorufin-O-Deethylase (EROD) Inhibition Assay
(IC50 Determination)
This protocol describes an in vitro assay to determine the IC50 value of Pellidol for the

inhibition of CYP1A1-mediated EROD activity, typically using liver microsomes from a suitable

animal model (e.g., rat, fish) or recombinant human CYP1A1.

Methodology:

Microsome Preparation: Prepare liver microsomes from a TCDD-induced animal model to

ensure high levels of CYP1A1 activity. The protein concentration of the microsomal

suspension should be determined using a standard method (e.g., Bradford assay).

Reagent Preparation:

Reaction Buffer: Prepare a Tris-HCl or phosphate buffer at pH 7.4-8.0.

NADPH Stock Solution: Prepare a fresh solution of NADPH, the cofactor for CYP

enzymes.

7-Ethoxyresorufin (Substrate) Stock Solution: Dissolve 7-ethoxyresorufin in a suitable

solvent like DMSO.

Pellidol (Inhibitor) Stock Solution: Prepare a stock solution of Pellidol in DMSO and create

a series of dilutions to test a range of concentrations.

Resorufin Standard Solution: Prepare a stock solution of resorufin in DMSO for generating

a standard curve.

Assay Procedure (96-well plate format):

To each well of a black, clear-bottom 96-well plate, add the reaction buffer, microsomal

suspension, and the desired concentration of Pellidol (or vehicle control).

Prepare wells for the resorufin standard curve by adding known concentrations of

resorufin to the reaction buffer.
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Pre-incubate the plate at 37°C for a short period (e.g., 5 minutes).

Initiate the reaction by adding 7-ethoxyresorufin to all wells except the standard curve

wells.

Immediately after substrate addition, add NADPH to initiate the enzymatic reaction.

Monitor the increase in fluorescence (excitation ~530-570 nm, emission ~580-590 nm)

over time using a fluorescence plate reader. The fluorescence is proportional to the

amount of resorufin produced.

Data Analysis:

Generate a standard curve by plotting the fluorescence of the resorufin standards against

their concentrations.

Determine the rate of resorufin formation (pmol/min/mg protein) in the presence of

different concentrations of Pellidol.

Plot the percentage of inhibition of EROD activity against the logarithm of the Pellidol

concentration.

Fit the data to a suitable dose-response curve (e.g., four-parameter logistic) to determine

the IC50 value, which is the concentration of Pellidol that causes 50% inhibition of EROD

activity.
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Figure 3: General workflow for an in vitro EROD inhibition assay.
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Conclusion
Pellidol (diacetylaminoazotoluene) is a well-characterized azo dye with known inhibitory activity

against dioxin-induced EROD, a surrogate for CYP1A1 activity. This technical guide has

summarized its key chemical and physical properties and provided a detailed overview of the

relevant biological pathway and experimental methodologies. The provided protocols and

diagrams serve as a valuable resource for researchers and professionals in the fields of drug

development, toxicology, and environmental science for further investigation of Pellidol and

related compounds. Further research is warranted to elucidate the precise mechanism of its

inhibitory action and to explore its potential therapeutic or toxicological implications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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